2-Bromoadamantane
Overview
Description
Synthesis Analysis
The synthesis of 2-Bromoadamantane and its derivatives involves several steps, including bromination, hydrolysis, oxidation, and reduction reactions. Yamaguchi et al. (1975) described the synthesis of 2-mono- and 2,4-di-substituted homoadamantane derivatives through photobromination, leading to the formation of e-2-bromohomoadamant-4-ene with high yields (Yamaguchi, Katsushima, & Kawanisi, 1975). Similarly, Alford et al. (1971) reported the unusual behavior of 2-methyladamantane during bromination, resulting in various brominated products (Alford, Grant, & Mckervey, 1971).
Molecular Structure Analysis
The molecular structure of 2-Bromoadamantane has been analyzed through various techniques, including X-ray studies and molecular dynamics simulations. For instance, studies on the inclusion complexes of 1-Bromoadamantane with cyclodextrins have provided insights into its molecular interactions and structure (Ivanov, Salvatierra, & Jaime, 1996).
Chemical Reactions and Properties
2-Bromoadamantane participates in various chemical reactions, including bromination, nucleophilic substitution, and catalytic hydrogenations. The reactivity and outcomes of these reactions are influenced by the unique structure of adamantane. Karim and Mckervey (1974) discussed the ionic bromination of protoadamantane, leading to the formation of 6-bromoprotoadamantane, showcasing the compound's reactivity (Karim & Mckervey, 1974).
Physical Properties Analysis
The physical properties of 2-Bromoadamantane, including its solution enthalpies and phase transitions, have been extensively studied. Martins et al. (2006) measured the solution enthalpies of 1-bromoadamantane in monoalcohols, providing valuable data on its thermodynamic properties (Martins, Nunes, Moita, & Leitão, 2006).
Scientific Research Applications
1. Organic & Biomolecular Chemistry
- Application : 2-Bromoadamantane is used in the synthesis of substituted adamantanes and higher diamondoids . These derivatives have diverse applications in medicinal chemistry, catalyst development, and nanomaterials .
- Method : The synthesis is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . A wide range of radical-based functionalization reactions directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .
- Results : The results of this method have led to advances in the area of selective C–H functionalization .
2. Petroleum Chemistry
- Application : 2-Bromoadamantane is used in the synthesis of unsaturated adamantane derivatives . These compounds offer extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
- Method : Unsaturated adamantane derivatives can be divided into three major groups: dehydroadamantanes; compounds with exocyclic double bonds; and compounds with multiple side-chain bonds . The synthesis of these derivatives involves various methods, including dehydrogenation of adamantane itself, although this has proven to be challenging .
- Results : Despite the challenges, minor amounts of dehydroadamantanes have been generated through laser-induced dehydrogenation of adamantane and alkyladamantanes .
3. Phenol Alkylation
- Application : 2-Bromoadamantane is used in the alkylation of phenol .
- Method : The specific method of application or experimental procedure was not detailed in the source .
- Results : The results or outcomes of this application were not provided in the source .
4. Synthesis of Anacardic Acid Derivatives
- Application : 2-Bromoadamantane is used in the synthesis of anacardic acid derivatives for the treatment of cancer .
- Method : The specific method of application or experimental procedure was not detailed in the source .
- Results : The results or outcomes of this application were not provided in the source .
5. Photocatalytic C–H Activation Methods
- Application : 2-Bromoadamantane is used in developing photocatalytic C–H activation methods .
- Method : The specific method of application or experimental procedure was not detailed in the source .
- Results : The results or outcomes of this application were not provided in the source .
6. Synthesis of 1-(2-adamantylidene)naphthalene-2(1H)-one
- Application : 2-Bromoadamantane is used in the synthesis of 1-(2-adamantylidene)naphthalene-2(1H)-one .
- Method : The method involves adding 1-bromo-2-hydroxynaftalene to ketone to produce 1-(2-adamantylidene)naphthalene-2(1H)-one .
- Results : The yield of this reaction is 48% .
7. Synthesis of Anacardic Acid Derivatives
- Application : 2-Bromoadamantane is used in the synthesis of anacardic acid derivatives for the treatment of cancer .
- Method : The specific method of application or experimental procedure was not detailed in the source .
- Results : The results or outcomes of this application were not provided in the source .
8. Photocatalytic C–H Activation Methods
- Application : 2-Bromoadamantane is used in developing photocatalytic C–H activation methods .
- Method : The specific method of application or experimental procedure was not detailed in the source .
- Results : The results or outcomes of this application were not provided in the source .
9. Synthesis of 1-(2-adamantylidene)naphthalene-2(1H)-one
Safety And Hazards
In case of accidental release, avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas7. In case of fire, use water spray, carbon dioxide, dry chemical, or alcohol-resistant foam8.
Future Directions
Given the unique structural, biological, and stimulus-responsive properties of adamantane derivatives, there is significant interest in developing novel methods for their synthesis and exploring their potential applications in various fields2. The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids9.
properties
IUPAC Name |
2-bromoadamantane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15Br/c11-10-8-2-6-1-7(4-8)5-9(10)3-6/h6-10H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCXJARRRXOPXBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801316276 | |
Record name | 2-Bromoadamantane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801316276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromoadamantane | |
CAS RN |
7314-85-4 | |
Record name | 2-Bromoadamantane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7314-85-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromoadamantane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801316276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromotricyclo[3.3.1.13,7]decane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.979 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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